Butyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the class of biphenyl derivatives This compound features a butyl ester group attached to the carboxylate moiety of a biphenyl structure, with a pentyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-pentyl[1,1’-biphenyl]-4-carboxylic acid with butanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and pentyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Butyl 4’-pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular membranes, altering their fluidity and permeability. The ester group can undergo hydrolysis, releasing the active biphenyl carboxylic acid, which can then interact with various molecular targets, including enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- Butyl 4’-methyl[1,1’-biphenyl]-4-carboxylate
- Butyl 4’-ethyl[1,1’-biphenyl]-4-carboxylate
- Butyl 4’-propyl[1,1’-biphenyl]-4-carboxylate
Comparison: Butyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered steric effects. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications where these characteristics are advantageous.
Properties
CAS No. |
61733-16-2 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
butyl 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C22H28O2/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(23)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
QZUZHLZODYDJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCC |
Origin of Product |
United States |
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